![molecular formula C15H20N2O4 B354708 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 908492-44-4](/img/structure/B354708.png)
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid
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Overview
Description
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol It is characterized by the presence of a butylamino group attached to a carbonyl group, which is further connected to an anilino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves the following steps:
Formation of the Butylamino Group: The initial step involves the reaction of butylamine with a suitable carbonyl compound to form the butylamino group.
Attachment to Aniline: The butylamino group is then attached to an aniline derivative through a condensation reaction, forming the butylaminoanilino intermediate.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The anilino group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Alcohols or amines with reduced carbonyl groups.
Substitution Products: Halogenated or nitrated derivatives of the anilino group.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-inflammatory Activity
Recent studies have indicated that derivatives of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid exhibit significant anti-inflammatory properties. Research focusing on related compounds has demonstrated their effectiveness in reducing inflammation in various biological models. For instance, a study published in Chimica Techno Acta highlighted the synthesis of similar dioxobutanoic acid derivatives that showed pronounced anti-inflammatory activity, suggesting a promising avenue for further exploration of this compound in treating inflammatory diseases .
Analgesic Properties
In addition to its anti-inflammatory effects, this compound may possess analgesic properties. Research into structurally similar compounds has revealed potential for pain relief, indicating that this compound could be developed into a novel analgesic agent .
Photonic Applications
Luminescent Materials
The compound's structural features make it a candidate for photonic applications. Studies on related compounds have shown that modifications can lead to enhanced luminescent properties, which are valuable in the development of optical devices. For example, research has focused on synthesizing luminescent molecular crystals based on similar oxobutanoic acid derivatives, which could pave the way for applications in light-emitting diodes (LEDs) and other optoelectronic devices .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of functional groups essential for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity by binding to active sites.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Alter Gene Expression: Affect the transcription and translation of specific genes, leading to changes in protein synthesis.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid: Similar structure with a different position of the butylamino group.
4-{4-[(sec-Butylamino)carbonyl]anilino}-4-oxobutanoic acid: Contains a sec-butylamino group instead of a butylamino group.
Uniqueness
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
4-{4-[(Butylamino)carbonyl]anilino}-4-oxobutanoic acid (CAS Number: 908492-44-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₂₀N₂O₄
- Molecular Weight : 292.33 g/mol
- Structure : The compound features an anilino group linked to a butanoic acid derivative, which is significant for its biological interactions.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of similar oxobutanoic acid derivatives. For instance, compounds with structural similarities have shown efficacy in reducing inflammation markers in vitro and in vivo. The anti-inflammatory mechanisms typically involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays. Compounds in this class have demonstrated activity against a range of bacteria and fungi, suggesting a mechanism that may involve disruption of microbial cell membranes or interference with metabolic pathways.
Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.
- Modulation of Cell Signaling Pathways : By affecting pathways such as NF-kB, the compound can alter the expression of genes involved in inflammation and immune responses.
- Membrane Disruption : In antimicrobial applications, the interaction with microbial membranes can lead to cell lysis.
Case Study 1: Anti-inflammatory Effects
A study published in Pharmaceutical Chemistry Journal evaluated the anti-inflammatory effects of structurally similar compounds. The results indicated that these compounds significantly reduced edema in animal models, supporting their potential use in treating inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted on a series of oxobutanoic acid derivatives demonstrated promising results against multi-drug resistant strains of bacteria. These findings suggest that modifications to the oxobutanoic structure can enhance antimicrobial potency, making it a candidate for further development.
Properties
IUPAC Name |
4-[4-(butylcarbamoyl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-3-10-16-15(21)11-4-6-12(7-5-11)17-13(18)8-9-14(19)20/h4-7H,2-3,8-10H2,1H3,(H,16,21)(H,17,18)(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSWZLJJGBTXAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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